4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide

Linker engineering NO-donor design Conformational flexibility

4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide (CAS 1393477-75-2) belongs to the phenylsulfonylfuroxan class, a privileged scaffold in medicinal chemistry that functions as a thiol-activated nitric oxide (NO) donor. The compound features two distinct functional domains: a 3-phenylsulfonyl-substituted furoxan core responsible for controlled NO release upon reaction with biological thiols, and an extended propoxy‑propoxy spacer terminating in a free carboxylic acid, which serves as a conjugation handle for amide or ester ligation to pharmacophores, peptides, or targeting ligands.

Molecular Formula C15H18N2O8S
Molecular Weight 386.4 g/mol
Cat. No. B13342373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide
Molecular FormulaC15H18N2O8S
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCCCOCCCC(=O)O)[O-]
InChIInChI=1S/C15H18N2O8S/c18-13(19)8-4-9-23-10-5-11-24-14-15(17(20)25-16-14)26(21,22)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,18,19)
InChIKeyXBVPJOVLPZXVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide – A Bifunctional Furoxan NO-Donor Building Block for Targeted Conjugate Design


4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide (CAS 1393477-75-2) belongs to the phenylsulfonylfuroxan class, a privileged scaffold in medicinal chemistry that functions as a thiol-activated nitric oxide (NO) donor . The compound features two distinct functional domains: a 3-phenylsulfonyl-substituted furoxan core responsible for controlled NO release upon reaction with biological thiols, and an extended propoxy‑propoxy spacer terminating in a free carboxylic acid, which serves as a conjugation handle for amide or ester ligation to pharmacophores, peptides, or targeting ligands . With the molecular formula C₁₅H₁₆N₂O₉S (MW 400.36), this compound is positioned as a versatile intermediate in the rational design of NO-donor hybrid molecules, where linker architecture critically influences both NO-release kinetics and downstream biological readouts .

Why 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide Cannot Be Replaced by Simpler Phenylsulfonylfuroxan Analogs


Within the phenylsulfonylfuroxan chemotype, biological performance is exquisitely sensitive to the nature and length of the 4-position substituent. Compounds with short alkyl or alkoxy chains (e.g., 4-methyl-3-phenylsulfonylfuroxan or 4-isopropoxy-3-phenylsulfonylfuroxan) lack a conjugation-competent functional group, limiting their utility to standalone pharmacological agents rather than modular synthetic intermediates . The shorter-chain analog 4-(3-carboxypropoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide (CAS 1134634-35-7) provides a carboxyl handle but with only a single propoxy spacer, restricting conformational flexibility and the physical separation between the NO-donor core and the conjugated payload—a parameter known to modulate both NO release efficiency and target engagement in hybrid molecules . Systematic SAR analyses across 611 phenylsulfonylfuroxan derivatives have established that linker type and length are dominant determinants of antiproliferative potency, NO-donating capacity, and therapeutic selectivity, meaning that substituting one linker architecture for another will predictably alter the pharmacological profile of the resulting conjugate .

Quantitative Differentiation Evidence for 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide Versus Closest Analogs


Extended C7 Spacer Architecture Confers a 72% Increase in Linker Length Relative to the Single-Propoxy Analog

The target compound incorporates a seven-atom spacer (O–CH₂–CH₂–CH₂–O–CO–CH₂–CH₂–COOH) measured from the furoxan 4‑O to the terminal carboxyl carbon, compared with the four-atom spacer in 4-(3-carboxypropoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide (CAS 1134634-35-7) . This 72% increase in linker atom count translates to a substantially larger radius of gyration and greater conformational freedom for the terminal carboxyl group, a parameter demonstrated to influence NO-release kinetics and steric accessibility in phenylsulfonylfuroxan conjugates .

Linker engineering NO-donor design Conformational flexibility

Internal Ester Linkage Introduces a Traceless Cleavage Site Absent in All-Ether Spacer Analogs

Unlike the single-propoxy analog CAS 1134634-35-7, which contains exclusively ether connectivity, the target compound features an internal ester bond (O–CO–CH₂–CH₂–) within its spacer chain . This ester introduces a latent hydrolytic cleavage site that is susceptible to intracellular esterases, a feature exploited in prodrug design to achieve traceless payload release or to modulate pharmacokinetic half-life . In phenylsulfonylfuroxan-based HDAC inhibitor development, ester-containing linkers have been shown to influence both cellular potency and isoform selectivity relative to all-ether linkers, with the ester carbonyl contributing to differential hydrogen-bonding interactions within the enzyme active site .

Prodrug design Esterase-labile linker Controlled release

Enhanced Aqueous Solubility Profile Predicted from Higher Oxygen Content Relative to Alkyl-Substituted Furoxan Comparators

The target compound contains nine oxygen atoms across two ether linkages, one ester carbonyl, one carboxyl group, and the furoxan N-oxide/sulfone system, contributing to a calculated hydrogen-bond acceptor count of 9 . In contrast, 4-methyl-3-phenylsulfonylfuroxan (S35b) possesses only 4 oxygen atoms (HBA = 4) and 4-isopropoxy-3-phenylsulfonylfuroxan possesses 5 oxygen atoms (HBA = 5) . The substantially higher oxygen content and terminal ionizable carboxylic acid (predicted pKₐ ~4.2–4.8) are expected to confer superior aqueous solubility and reduced logP, which are critical attributes for maintaining compound homogeneity in aqueous biological assay media and for minimizing non-specific binding to assay plates and serum proteins .

Aqueous solubility Drug-likeness Formulation

Bifunctional Architecture Enables One-Step Amide Coupling to Amine-Containing Pharmacophores Without Additional Spacer Synthesis

The free terminal carboxyl group of the target compound permits direct amide coupling to primary or secondary amines using standard carbodiimide (EDC/DCC) or uronium-based (HATU/HBTU) activation protocols . This contrasts with 4-methyl-3-phenylsulfonylfuroxan and 4-isopropoxy-3-phenylsulfonylfuroxan, which lack a conjugation handle and require additional synthetic steps—typically involving functional group interconversion or the use of a heterobifunctional linker—to attach a pharmacophoric payload . The shorter-chain analog CAS 1134634-35-7 also bears a carboxyl group but with restricted reach, which may limit conjugation to sterically hindered amine partners. In the J. Med. Chem. 2015 study, phenylsulfonylfuroxan-carboxyl intermediates were directly coupled to hydroxamate-based HDAC inhibitor warheads via amide bond formation, demonstrating the practical utility of the carboxyl-terminated architecture .

Conjugation chemistry Amide bond formation Synthetic efficiency

Key Research & Procurement Scenarios for 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide


Synthesis of NO-Donor–HDAC Inhibitor Hybrids via Direct Amide Coupling

The terminal carboxyl group of the target compound enables direct amide bond formation with amine-functionalized HDAC inhibitor warheads (e.g., ortho-aminoanilide or hydroxamate derivatives), following the synthetic paradigm established in J. Med. Chem. 2015 . The extended seven-atom spacer provides sufficient reach to prevent steric interference between the phenylsulfonylfuroxan NO-donor module and the HDAC-binding pharmacophore, a design consideration that directly impacts enzyme inhibitory potency and isoform selectivity . Procurement of this pre-functionalized intermediate eliminates the need for in-house linker synthesis and reduces the total synthetic step count by at least one operation.

Construction of Esterase-Responsive Prodrug Conjugates for Targeted Cancer Therapy

The internal ester bond within the propoxy‑propoxy spacer serves as a built-in esterase-labile cleavage site, enabling the design of traceless prodrugs where the NO-donor furoxan module is liberated intracellularly following ester hydrolysis . This feature is absent in the all-ether single-propoxy analog CAS 1134634-35-7, making the target compound uniquely suited for tumor microenvironment-activated NO delivery strategies, where elevated esterase activity in cancer cells can be exploited for selective payload release .

Development of Water-Soluble Furoxan Standards for In Vitro NO-Release Calibration

The high oxygen content (nine HBA sites) and ionizable carboxyl group confer significantly improved aqueous solubility compared to simple alkyl-substituted phenylsulfonylfuroxans such as 4-methyl-3-phenylsulfonylfuroxan . This property makes the target compound a suitable candidate for use as a water-soluble NO-donor standard in Griess assay-based nitrite quantification protocols, where maintaining compound solubility at physiologically relevant concentrations (≥100 µM) is essential for accurate calibration and inter-laboratory reproducibility .

Linker-SAR Studies Probing the Effect of Spacer Length on NO-Release Kinetics and Antiproliferative Potency

As part of a systematic linker structure–activity relationship (SAR) campaign, the target compound provides a defined seven-atom spacer architecture that can be directly compared with the four-atom spacer of CAS 1134634-35-7 and other linker variants . The 2026 review encompassing 611 phenylsulfonylfuroxan derivatives identified linker length as one of the dominant factors influencing biological activity, with longer, more flexible spacers often yielding enhanced antiproliferative IC₅₀ values in the sub-micromolar range due to improved target engagement . Procuring both the target compound and CAS 1134634-35-7 as a matched pair enables rigorous head-to-head linker-SAR experiments within a single study.

Quote Request

Request a Quote for 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.